TB5

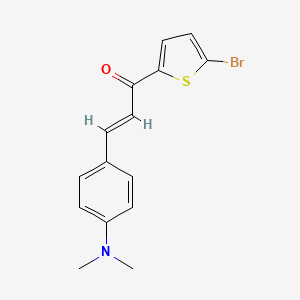

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDLBSWTKNYCY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TB-500 mechanism of action in tissue regeneration

An In-depth Technical Guide to the Core Mechanism of Action of TB-500 in Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

TB-500 is a synthetic peptide that is a fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4). Tβ4 is a highly conserved, 43-amino acid polypeptide that is found in high concentrations in virtually all human and animal cells, particularly in blood platelets and wound fluid. Due to its central role in cellular processes fundamental to tissue repair, TB-500 has garnered significant attention for its therapeutic potential in regenerative medicine. It is not a growth factor itself, but rather a potent regulator of actin, a critical component of the cell's cytoskeleton. This unique mechanism allows TB-500 to orchestrate a wide array of healing processes, including promoting cell migration, stimulating angiogenesis, modulating inflammation, and influencing extracellular matrix (ECM) remodeling. This guide provides a detailed examination of the molecular mechanisms through which TB-500 facilitates tissue regeneration.

Core Mechanism: Regulation of Actin Cytoskeletal Dynamics

The primary and most fundamental mechanism of action for TB-500 is its ability to bind to G-actin (globular actin), the monomeric subunit of actin filaments. By sequestering G-actin, TB-500 prevents its polymerization into F-actin (filamentous actin), thereby maintaining a pool of available actin monomers. This regulation of the G-actin/F-actin ratio is crucial for the dynamic remodeling of the cytoskeleton, a process essential for cell motility. When a cell needs to move, such as during wound healing, it rapidly polymerizes actin at its leading edge to form structures like lamellipodia and filopodia. TB-500 facilitates this by ensuring a ready supply of actin monomers can be released and incorporated into growing filaments, thus driving cell migration.

Promotion of Cell Migration and Proliferation

A direct consequence of its actin-regulating activity is TB-500's potent ability to promote the migration of various cell types essential for tissue repair, including endothelial cells, keratinocytes, and fibroblasts.[1] This chemotactic activity is crucial for recruiting these cells to the site of injury, initiating the healing cascade.

Quantitative Data on Cell Migration

| Cell Type | Assay | Stimulus | Result | Citation(s) |

| Keratinocytes | Boyden Chamber | Tβ4 (as low as 10 pg) | 2-3 fold increase in migration over media alone. | [2] |

| Endothelial Cells (HUVEC) | Boyden Chamber | Tβ4 | 4-6 fold increase in migration over media alone. | [3][4] |

| Rat Palatal (RP) Cells | In vitro Migration Assay | Tβ4 (100-1,000 ng/ml) | Significant stimulation of cell migration. | [5] |

| Endothelial Progenitor Cells (EPC) | Transwell Migration Assay | Tβ4 | Concentration-dependent increase in migration. | [6] |

Experimental Protocol: Endothelial Cell Migration (Boyden Chamber Assay)

This protocol is a generalized methodology based on the principles described in the cited literature, such as Malinda et al., 1997.

-

Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluence in appropriate endothelial growth medium.

-

Chamber Preparation : A Boyden chamber (or Transwell insert) with a porous polycarbonate membrane (e.g., 8 µm pores) is used. The underside of the membrane is coated with an ECM protein like fibronectin or gelatin to promote adhesion.

-

Chemoattractant : The lower chamber is filled with serum-free medium containing Tβ4 at various concentrations (the chemoattractant). A negative control with medium alone is included.

-

Cell Seeding : HUVECs are harvested, resuspended in serum-free medium, and seeded into the upper chamber (the insert).

-

Incubation : The chamber is incubated for 4-6 hours at 37°C to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with Crystal Violet or DAPI), and counted under a microscope. The results are expressed as the number of migrated cells per field or as a fold-increase over the negative control.

Angiogenesis and Vasculogenesis

TB-500 is a powerful promoter of angiogenesis (the formation of new blood vessels from existing ones), a critical process for delivering oxygen and nutrients to healing tissues.[7][8] It achieves this primarily by upregulating key angiogenic factors and activating pro-angiogenic signaling pathways.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

VEGF is a master regulator of angiogenesis. TB-500 has been shown to significantly increase the expression of VEGF in multiple cell types. This induction occurs through several mechanisms, including the activation of the PI3K/Akt pathway and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF.[9][10]

Quantitative Data on Angiogenesis-Related Gene Expression

| Cell Type | Treatment | Gene/Protein | Fold Change (vs. Control) | Citation(s) |

| Endothelial Progenitor Cells (EPC) | 1,000 ng/ml Tβ4 (24h) | VEGF mRNA | 2.65-fold increase | [9] |

| Endothelial Progenitor Cells (EPC) | 1,000 ng/ml Tβ4 (24h) | VEGF Protein | 2.54-fold increase | [9] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | VEGF-A | Significant upregulation | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | Angiopoietin-2 (Ang2) | Significant upregulation | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tβ4 | Tie2 Receptor | Significant upregulation | [11] |

| Rat Palatal (RP) Cells | Tβ4 | VEGF mRNA & Protein | Increased expression | [5] |

Key Signaling Pathways in TB-500-Mediated Angiogenesis

TB-500 orchestrates angiogenesis through a network of interconnected signaling pathways. The PI3K/Akt pathway is central, leading to eNOS activation and subsequent VEGF production. Concurrently, TB-500 can activate the Notch and Wnt/β-catenin pathways, which further promote vascular development and stabilization.

References

- 1. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ejdent.org [ejdent.org]

- 8. ejdent.org [ejdent.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Thymosin Beta-4 Signaling Pathways in Cell Migration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that plays a critical role in tissue repair and regeneration. A key aspect of its regenerative capacity lies in its ability to promote cell migration, a fundamental process in wound healing, angiogenesis, and immune responses. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Tβ4 to orchestrate cell migration. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying Tβ4's pro-migratory effects.

Core Signaling Pathways

Tβ4-induced cell migration is not governed by a single, linear pathway but rather by a complex and interconnected network of signaling cascades. The primary pathways implicated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Integrin-Linked Kinase (ILK)/Akt pathway, the Focal Adhesion Kinase (FAK)/Extracellular signal-regulated kinase (ERK) pathway, and the Rho GTPase pathway. These pathways converge on the regulation of the actin cytoskeleton, focal adhesions, and the expression of migratory-associated proteins.

The PI3K/Akt/eNOS Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration. Upon stimulation by Tβ4, PI3K is activated, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), which is crucial for endothelial cell migration.

-

Mechanism of Action: Tβ4 treatment of endothelial progenitor cells (EPCs) results in a time- and concentration-dependent phosphorylation of Akt and eNOS.[1] Inhibition of PI3K or eNOS significantly attenuates Tβ4-induced EPC migration, highlighting the critical role of this axis.[1]

The Integrin-Linked Kinase (ILK)/Akt Pathway

ILK is a scaffold protein that plays a pivotal role in connecting integrins to the actin cytoskeleton and in activating downstream signaling pathways. Tβ4 has been shown to form a functional complex with PINCH and ILK, leading to the activation of Akt.[2]

-

Mechanism of Action: The interaction between Tβ4 and ILK promotes the phosphorylation and activation of Akt, which subsequently leads to the phosphorylation and inactivation of GSK3β. This results in the nuclear translocation of β-catenin and the activation of genes involved in cell migration and invasion. In colorectal cancer cells, this Tβ4-ILK-Akt-β-catenin signaling cascade is a key driver of metastasis.

The Focal Adhesion Kinase (FAK)/ERK Pathway

Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. FAK, a non-receptor tyrosine kinase, is a key component of focal adhesions and a critical regulator of cell migration.

-

Mechanism of Action: Tβ4 can influence the formation and dynamics of focal adhesions.[3] Tβ4 treatment of human corneal epithelial cells leads to increased extracellular ATP levels, which in turn activates P2X7 purinergic receptors. This activation triggers Ca²⁺ influx and the phosphorylation of ERK1/2, promoting cell proliferation and migration.[4]

The Rho GTPase Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell migration. They control the formation of stress fibers, lamellipodia, and filopodia, which are all critical structures for cell movement.

-

Mechanism of Action: Tβ4 can modulate the activity of Rho GTPases. In colon cancer cells, Tβ4 overexpression leads to increased Rac1 activity by elevating the formation of an IQGAP1/ILK complex.[1] This activation of Rac1 is crucial for the migratory phenotype induced by Tβ4.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of Thymosin Beta-4 on cell migration and signaling protein activation.

Table 1: Effect of Thymosin Beta-4 on Cell Migration

| Cell Type | Assay Type | Tβ4 Concentration | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Boyden Chamber | Not Specified | 4- to 6-fold increase in migration compared to media alone. | |

| Endothelial Progenitor Cells (EPCs) | Transwell Migration | Concentration-dependent | Significant increase in migration. | [1] |

| Human Conjunctival Epithelial Cells | Boyden Chamber | Dose-dependent | Significant increase in migration. | |

| B16-F10 Melanoma Cells | Fluorescence-based | Not Specified | 2.3-fold increase in cell migration. | |

| Rat Palatal Mucosal Cells | Not Specified | 100 and 1,000 ng/ml | Stimulation of cell migration. |

Table 2: Effect of Thymosin Beta-4 on Signaling Protein Activation

| Cell Type | Protein Assayed | Tβ4 Concentration | Time Point | Result | Reference |

| Endothelial Progenitor Cells (EPCs) | p-Akt, p-eNOS, p-ERK1/2 | Concentration-dependent | Time-dependent | Increased phosphorylation. | [1] |

| Human Corneal Epithelial Cells | p-ERK1/2 | Dose- and time-dependent | Various | Increased phosphorylation. | [4] |

| Diabetic hiPSC-ECs | p-Akt | 600 and 1000 ng/mL | Not Specified | Significant increase in Akt activity. | |

| Rat Palatal Mucosal Cells | MMP2, VEGF | 1,000 ng/ml | 6 hours | 3.8-fold increase in pro-MMP2, 1.3-fold in active MMP2, 2.1-fold in VEGF. | |

| SW480 Colon Cancer Cells | Rac1 Activity | Not Specified | Not Specified | Higher Rac1 activity in Tβ4-overexpressing cells. | [1] |

Experimental Protocols

Transwell Migration Assay

This assay is used to quantify the chemotactic response of cells to a chemoattractant, such as Tβ4.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free and with serum)

-

Thymosin Beta-4

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing Tβ4 (or other chemoattractants) to the lower chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

After incubation, remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain.

-

Allow the inserts to dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted and the absorbance measured to quantify migration.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in a two-dimensional context.

Materials:

-

6-well or 12-well plates

-

Cells of interest

-

Cell culture medium

-

Thymosin Beta-4

-

Pipette tips (e.g., p200) or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a pipette tip or scratch tool.

-

Gently wash the well with PBS to remove detached cells.

-

Replace the medium with fresh medium containing Tβ4 at the desired concentration. A control well should receive medium without Tβ4.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images at regular intervals (e.g., every 4-8 hours) until the wound is closed.

-

Measure the area of the scratch at each time point using image analysis software.

-

Calculate the rate of wound closure.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of signaling pathway activation.

Materials:

-

Cells of interest

-

Thymosin Beta-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with Tβ4 at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in loading buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein, or use a loading control like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software to determine the fold change in phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Core signaling pathways activated by Thymosin Beta-4 to promote cell migration.

Caption: General experimental workflow for studying Tβ4-induced cell migration.

Conclusion

Thymosin Beta-4 is a potent stimulator of cell migration, a process that is fundamental to its therapeutic effects in tissue repair and regeneration. Its pro-migratory activity is mediated by a complex interplay of signaling pathways, including the PI3K/Akt/eNOS, ILK/Akt, FAK/ERK, and Rho GTPase pathways. A thorough understanding of these molecular mechanisms is essential for the development of Tβ4-based therapies and for identifying novel targets for modulating cell migration in various pathological conditions. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of Tβ4's therapeutic potential.

References

- 1. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin β4 Regulates the Differentiation of Thymocytes by Controlling the Cytoskeletal Rearrangement and Mitochondrial Transfer of Thymus Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of TB-500 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-500 is a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4).[1] Tβ4 is a highly conserved, 43-amino acid polypeptide that is a primary regulator of actin, a critical component of the cell cytoskeleton.[2][3] Consequently, Tβ4 and its synthetic derivatives like TB-500 are pivotal in a multitude of cellular processes including cell migration, proliferation, and differentiation.[4][5] This document provides a comprehensive overview of the biological functions of TB-500, focusing on its molecular mechanisms, key physiological roles in tissue repair and regeneration, and the signaling pathways it modulates. Quantitative data from seminal studies are summarized, and foundational experimental protocols for investigating its activity are detailed.

Introduction: From Thymosin Beta-4 to TB-500

Thymosin Beta-4 was first isolated from the thymus gland and is now recognized as a ubiquitous, multifunctional protein present in nearly all human and animal cells.[3][6] It is the most abundant member of the β-thymosin family, which are the principal G-actin-sequestering proteins in eukaryotic cells.[5][7] TB-500 is a synthetic peptide that represents the active region of Tβ4, designed to replicate its therapeutic and regenerative effects.[8][9] A key active site within Tβ4, the central actin-binding domain (LKKTETQ), is largely responsible for promoting processes like angiogenesis, wound healing, and cell migration.[2] TB-500 leverages this domain to exert its biological effects.

Core Molecular Mechanism: Actin Sequestration and Cytoskeletal Regulation

The primary and most well-understood function of Tβ4/TB-500 is its interaction with globular actin (G-actin).[10]

-

Actin Sequestration: Tβ4 binds to G-actin in a 1:1 complex, preventing its polymerization into filamentous actin (F-actin).[3][7] This creates a cellular reservoir of actin monomers.[7] This pool can be rapidly mobilized for processes requiring dynamic cytoskeletal rearrangement, such as cell movement and division.[7] The affinity for ATP-actin is moderate (Kd ≈ 1 μM), allowing for dynamic regulation.[7]

-

Promotion of Cell Motility: By regulating actin dynamics, TB-500 facilitates the extension of cellular protrusions like lamellipodia and filopodia, which are essential for cell migration.[6][8] This mechanism is fundamental to its roles in wound healing and immune response, as it enables fibroblasts, keratinocytes, and endothelial cells to move to sites of injury.[6][8][11]

Key Biological Functions and Therapeutic Potential

The ability of TB-500 to modulate the cytoskeleton and influence cell behavior translates into several significant physiological functions.

Wound Healing and Tissue Regeneration

TB-500 is a potent wound repair factor with demonstrated efficacy in dermal, corneal, and cardiac tissues.[4][6] Its pro-healing functions are multifaceted:

-

Accelerated Re-epithelialization: It promotes the migration of keratinocytes and endothelial cells to the wound site.[6]

-

Collagen Deposition: It encourages the formation of the extracellular matrix, a necessary scaffold for new tissue.[6][12]

-

Reduced Scar Formation: Tβ4 has been shown to decrease the number of myofibroblasts in wounds, which can lead to reduced fibrosis and scarring.[13]

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is critical for wound healing and tissue perfusion.[11] TB-500 promotes angiogenesis through several mechanisms:[9]

-

Endothelial Cell Migration and Differentiation: It stimulates the movement and maturation of endothelial cells, the building blocks of blood vessels.[5][6]

-

Upregulation of Growth Factors: It can induce the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF).[9]

-

Capillary Formation: Studies show Tβ4 promotes the formation of capillary-like tube structures in vitro.[5]

Anti-Inflammatory Effects

TB-500 exhibits significant anti-inflammatory properties.[6] It can downregulate inflammatory pathways and reduce the levels of pro-inflammatory cytokines like TNF-α.[5][14] This is achieved in part by downregulating key transcription factors such as NF-κB, a central regulator of the inflammatory response.[5][14] The N-terminal fragment of Tβ4, Ac-SDKP, is particularly noted for its ability to block inflammation and reduce fibrosis.[2]

Cardioprotection and Neuroprotection

Emerging research highlights the protective effects of Tβ4/TB-500 in cardiac and nervous tissues.

-

Cardioprotection: Following ischemic events like myocardial infarction, Tβ4 promotes the survival of cardiomyocytes, stimulates vascular regeneration, and improves cardiac function.[4][5][12] It is considered a molecule that can initiate simultaneous myocardial and vascular regeneration.[12]

-

Neuroprotection: In models of neurological injury, Tβ4 has been shown to improve functional outcomes, suggesting a role in neural repair and regeneration.[12][13]

Signaling Pathways Modulated by TB-500

TB-500 exerts its effects by modulating several key intracellular signaling pathways. A primary pathway involves the activation of Integrin-Linked Kinase (ILK), which subsequently triggers the Akt (Protein Kinase B) survival pathway.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of Thymosin Beta-4.

| Parameter Measured | Experimental System | Concentration/Dose | Result | Reference |

| Actin Binding Affinity (Kd) | In vitro | N/A | ~1 µM for ATP-actin | [7] |

| Angiogenic Capacity | Human Peripheral Blood Endothelial Progenitor Cells | 1000 ng/mL | Maximum increase in angiogenic capacity | [15] |

| Wound Healing (Collagen) | Rat model (MCL injury) | 1 µ g/day | Denser, more uniform collagen fibril formation | [12] |

| Wound Healing (Skin) | In vivo wound model | N/A | 42% more collagen formation at 4 days; 61% at 7 days | [12] |

| Cardiac Function | STEMI Patients (EPCs pre-treated with Tβ4) | N/A | 37.5-meter net gain in 6-minute walk test vs. control | [9] |

Key Experimental Methodologies

In Vitro Cell Migration (Scratch) Assay

This assay is fundamental for assessing the pro-migratory effects of TB-500.

Protocol:

-

Cell Culture: Plate a confluent monolayer of cells (e.g., human umbilical vein endothelial cells - HUVECs, or keratinocytes) in a multi-well plate.

-

Scratch Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove dislodged cells and add a culture medium containing TB-500 at various concentrations. A control group receives a medium without the peptide.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.

-

Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time. An increased rate of closure in treated wells indicates enhanced cell migration.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of TB-500 to promote the formation of capillary-like structures.

Protocol:

-

Matrix Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix.

-

Treatment: Add a culture medium containing various concentrations of TB-500 or a control medium.

-

Incubation: Incubate the plate for a period sufficient for tube formation (typically 4-18 hours).

-

Imaging & Analysis: Visualize the resulting networks of tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion and Future Directions

TB-500, as a synthetic analog of Thymosin Beta-4, demonstrates a remarkable range of biological activities centered on its ability to regulate actin dynamics. Its functions in promoting cell migration, angiogenesis, and wound healing, coupled with its anti-inflammatory and cytoprotective properties, make it a molecule of significant therapeutic interest.[4][5][6] While preclinical and early-phase clinical data are promising, particularly in dermal, corneal, and cardiac repair, further large-scale clinical trials are necessary to fully establish its safety and efficacy for human use.[4][16] Future research should focus on optimizing delivery systems, defining precise therapeutic windows, and exploring its potential in treating a broader range of fibrotic, inflammatory, and ischemic diseases.

References

- 1. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]

- 2. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Actin-Sequestering Protein Thymosin Beta-4 Is a Novel Target of Hypoxia-Inducible Nitric Oxide and HIF-1α Regulation | PLOS One [journals.plos.org]

- 4. Thymosin beta4: structure, function, and biological properties supporting current and future clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 6. particlepeptides.com [particlepeptides.com]

- 7. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide TB500: Everything You Need to Know [optimumosteo.com]

- 9. pliability.com [pliability.com]

- 10. swolverine.com [swolverine.com]

- 11. What Makes TB-500 a Powerful Peptide for Healing? | by Aysha Khan | Health Publication | Medium [medium.com]

- 12. google.com [google.com]

- 13. researchgate.net [researchgate.net]

- 14. revolutionhealth.org [revolutionhealth.org]

- 15. musechem.com [musechem.com]

- 16. m.youtube.com [m.youtube.com]

TB-500 and Its Role in Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), is a subject of growing interest within the scientific community for its potential therapeutic applications, primarily centered around its role in tissue repair and regeneration. At the core of its mechanism is the modulation of actin polymerization, a fundamental process governing cell structure, motility, and signaling. This technical guide provides an in-depth exploration of the molecular interactions between TB-500/Tβ4 and actin, detailing the biophysical consequences on actin dynamics. It summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of TB-500 and related molecules.

Introduction: TB-500 and Thymosin Beta-4

Thymosin Beta-4 is a 43-amino acid polypeptide that is considered the primary G-actin (globular actin) sequestering protein in eukaryotic cells.[1][2][3] It plays a crucial role in maintaining a pool of unpolymerized actin monomers, which can be rapidly mobilized for various cellular processes, including cell migration, wound healing, and inflammation reduction.[4]

TB-500 is a synthetic peptide that corresponds to the actin-binding domain of Tβ4, specifically the amino acid sequence 17-23 (LKKTETQ).[5] This fragment is believed to retain the primary biological activity of the full-length Tβ4 protein concerning actin modulation and its consequent effects on cell behavior.[5] This guide will primarily discuss the well-researched activities of Tβ4 as the foundational mechanism for TB-500's effects on actin polymerization.

The Core Mechanism: Sequestration of G-Actin

The principal role of Tβ4 in actin dynamics is the sequestration of G-actin monomers. By forming a 1:1 complex with G-actin, Tβ4 prevents the spontaneous polymerization of these monomers into F-actin (filamentous actin).[2][6] This sequestration is a critical regulatory mechanism that allows the cell to maintain a high concentration of actin monomers without uncontrolled filament formation.[2]

The binding of Tβ4 to G-actin sterically hinders the association of the monomer with both the barbed (+) and pointed (-) ends of an existing actin filament, effectively capping the monomer.[6] This prevents both the nucleation of new filaments and the elongation of existing ones.[2]

The interaction between Tβ4 and G-actin is dynamic and is in competition with another key actin-binding protein, profilin.[2][7] While Tβ4 sequesters actin, profilin promotes actin polymerization by catalyzing the exchange of ADP for ATP on G-actin, a necessary step for efficient polymerization.[7] The interplay between Tβ4 and profilin is a key regulatory node in the control of cellular actin dynamics.[2][7]

Quantitative Data on Tβ4-Actin Interaction

The following tables summarize key quantitative data regarding the interaction of Thymosin Beta-4 with actin and its effect on polymerization dynamics.

| Parameter | Value | Conditions | Reference(s) |

| Binding Affinity (Kd) of Tβ4 for G-Actin | |||

| Tβ4 to ATP-G-actin | 0.5 - 1.0 µM | In vitro binding assays | [8] |

| Tβ4 to ADP-G-actin | 50 - 100 µM | In vitro binding assays | [8] |

| Tβ4 to Profilin:Actin Complex | ~5 µM | Fluorescence Anisotropy | [2] |

| Effect on Actin Polymerization | |||

| Critical Concentration (Cc) of Actin | Increased in the presence of Tβ4 | Pyrene-actin polymerization assays | [1] |

| Nucleotide Exchange on G-Actin | Inhibited by Tβ4 | Fluorescence spectroscopy | [7] |

Table 1: Quantitative parameters of the Thymosin Beta-4 and actin interaction.

Signaling Pathways Modulated by TB-500/Tβ4

The influence of TB-500/Tβ4 on actin dynamics has significant downstream effects on various signaling pathways that control cell migration and other cellular processes. A key pathway involves the activation of small Rho GTPases, particularly Rac1.

Extracellular Tβ4 can interact with cell surface receptors, leading to the activation of Integrin-Linked Kinase (ILK).[9][10] ILK, in turn, can form a complex with IQGAP1, a scaffold protein that activates Rac1.[9][10] Activated Rac1 promotes the formation of lamellipodia, which are essential for cell motility.[9][10]

Caption: Signaling pathway of extracellular TB-500/Tβ4 leading to cell migration.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon incorporation into F-actin.

Materials:

-

Lyophilized pyrene-labeled rabbit skeletal muscle actin

-

G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10X Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

TB-500 or Tβ4 stock solution

-

Fluorometer

Protocol:

-

Actin Preparation: Reconstitute pyrene-labeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any remaining F-actin. The supernatant contains the G-actin stock.

-

Reaction Mixture: In a fluorometer cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of TB-500/Tβ4, and the pyrene-labeled G-actin (final concentration typically 2-4 µM).

-

Initiate Polymerization: Start the polymerization by adding 1/10th volume of 10X Polymerization Buffer.

-

Fluorescence Measurement: Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time (Excitation: 365 nm, Emission: 407 nm).

-

Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the initial rate of polymerization.

In Vitro Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Materials:

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Culture medium

-

24-well culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

TB-500 stock solution

Protocol:

-

Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of TB-500 or a vehicle control.

-

Imaging: Immediately capture images of the scratch at designated locations (marked on the plate) at time 0.

-

Incubation: Incubate the plate at 37°C and 5% CO₂.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.

-

Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cell line of interest

-

Serum-free culture medium

-

Culture medium with a chemoattractant (e.g., 10% FBS)

-

TB-500 stock solution

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add culture medium containing the chemoattractant to the lower chamber.

-

Cell Seeding: Add the cell suspension (containing TB-500 or vehicle control) to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration that allows for cell migration (typically 4-24 hours, depending on the cell type).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol. Stain the cells with crystal violet.

-

Imaging and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of migrated cells per field of view.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effect of TB-500 on cell migration, integrating the protocols described above.

Caption: Experimental workflow for studying TB-500's effect on cell migration.

Conclusion

TB-500, through its mimicry of Thymosin Beta-4's actin-binding domain, exerts a significant influence on the fundamental cellular process of actin polymerization. By sequestering G-actin monomers, it modulates the availability of actin for filament formation, thereby impacting cell structure and motility. The signaling pathways influenced by Tβ4, particularly the activation of Rac1, provide a molecular basis for its observed effects on cell migration. The experimental protocols detailed in this guide offer robust methods for the quantitative analysis of these effects. A thorough understanding of these core mechanisms is essential for the continued investigation and potential therapeutic development of TB-500 in the context of tissue repair and regeneration. Further research is warranted to fully elucidate the specific quantitative effects of the TB-500 fragment on actin dynamics and to explore its full therapeutic potential.

References

- 1. Effects of profilin and thymosin beta4 on the critical concentration of actin demonstrated in vitro and in cell extracts with a novel direct assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Thymosin beta 4 (Fx peptide) is a potent regulator of actin polymerization in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Actin-Sequestering Protein Thymosin Beta-4 Is a Novel Target of Hypoxia-Inducible Nitric Oxide and HIF-1α Regulation | PLOS One [journals.plos.org]

- 6. Structural basis of actin sequestration by thymosin-β4: implications for WH2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The control of actin nucleotide exchange by thymosin beta 4 and profilin. A potential regulatory mechanism for actin polymerization in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thymosin Beta-4: A Comprehensive Technical Guide on its Discovery, History, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide that has emerged as a critical mediator of tissue repair and regeneration. Initially isolated from the thymus gland, its role has expanded far beyond immunomodulation to encompass a wide range of cellular processes, including cell migration, angiogenesis, and anti-inflammatory responses. This technical guide provides an in-depth exploration of the discovery and history of Tβ4 research, detailing key experimental protocols, quantitative data, and the intricate signaling pathways it governs.

Discovery and Historical Perspective

The journey of Thymosin Beta-4 began with the exploration of the thymus gland's role in immunity. In the mid-1960s, Allan L. Goldstein and Abraham White at the Albert Einstein College of Medicine were investigating thymic extracts for their ability to restore immune function. Their work led to the isolation of a family of polypeptides they named "thymosins."[1]

Initially, a preparation known as Thymosin Fraction 5 (TF5), a mixture of at least 40 peptides, was shown to have significant biological activity.[1] Subsequent research focused on purifying and characterizing the individual components of TF5. In 1981, a major breakthrough occurred when Goldstein's group, then at the George Washington University School of Medicine, isolated and sequenced a 43-amino acid peptide from calf thymus, which they named Thymosin Beta-4.[2] This peptide was found to be the most abundant thymosin in various tissues and cell types.[3]

Subsequent research revealed that Tβ4's primary intracellular function is to sequester globular actin (G-actin), thereby regulating actin polymerization, a fundamental process in cell structure and motility.[4] This discovery opened up new avenues of research into Tβ4's role in wound healing, angiogenesis, and inflammation, positioning it as a promising therapeutic agent.

Physicochemical Properties and Synthesis

Thymosin Beta-4 is a small, acidic polypeptide with a molecular weight of approximately 4.9 kDa. Its primary structure consists of 43 amino acids.

Table 1: Physicochemical Properties of Human Thymosin Beta-4

| Property | Value |

| Amino Acid Sequence | Ac-SDKPDMAEIEKFDKSKLKKTETQEKNP LP SKETIEQEKQAGES |

| Molecular Formula | C₂₀₂H₃₂₄N₅₆O₇₈S₁ |

| Molecular Weight | 4963.5 g/mol |

| Isoelectric Point (pI) | 5.1[2] |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Thymosin Beta-4

Solid-phase peptide synthesis is the standard method for producing synthetic Tβ4 for research and clinical development.[5]

Principle: This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Methodology:

-

Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin, which is pre-loaded with the C-terminal amino acid (Serine in the case of Tβ4).

-

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, typically 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group of the resin-bound peptide.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the Tβ4 sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, thioanisole) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the synthetic Tβ4 are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro Wound Healing (Scratch) Assay

This assay is commonly used to assess the effect of Tβ4 on cell migration.[6][7]

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap is monitored over time in the presence or absence of Tβ4.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., human keratinocytes, endothelial cells) in a multi-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch down the center of each well.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing different concentrations of Tβ4 to the wells. A control group should receive medium without Tβ4.

-

Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 6-12 hours), capture images of the scratch in the same position using a microscope equipped with a camera.

-

Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.

Quantitative Data from Key Experiments

Table 2: Thymosin Beta-4 and Actin Interaction

| Parameter | Value | Method |

| Dissociation Constant (Kd) for G-actin | 0.5 - 1.0 µM | Fluorescence Spectroscopy |

| Stoichiometry of Binding | 1:1 (Tβ4:G-actin) | Isothermal Titration Calorimetry |

Table 3: Dose-Dependent Effects of Thymosin Beta-4 in Functional Assays

| Assay | Cell Type | Tβ4 Concentration | Observed Effect |

| Cell Migration (Scratch Assay) | Human Keratinocytes | 1 µg/mL | ~50% increase in wound closure at 24h |

| Angiogenesis (Tube Formation Assay) | HUVECs | 600 ng/mL | Significant increase in nodes, junctions, and total branch length[8] |

| Inhibition of Apoptosis | Cardiomyocytes | 100 ng/mL | ~40% reduction in apoptotic cells |

| Anti-inflammatory Effect | Macrophages | 10 µg/mL | ~60% inhibition of TNF-α secretion |

Table 4: Tβ4-Induced Gene Expression Changes in Human Endothelial Cells (Illustrative Microarray Data)

| Gene | Function | Fold Change (Tβ4 vs. Control) |

| VEGF-A | Angiogenesis | +2.5 |

| MMP-2 | Extracellular Matrix Remodeling | +3.1 |

| IL-1β | Pro-inflammatory Cytokine | -2.8 |

| TIMP-1 | MMP Inhibitor | +1.8 |

Molecular Mechanisms and Signaling Pathways

Thymosin Beta-4 exerts its diverse biological effects by modulating several key signaling pathways.

Regulation of Actin Cytoskeleton

As a primary G-actin sequestering protein, Tβ4 plays a crucial role in maintaining the pool of monomeric actin. By binding to G-actin, it prevents its polymerization into filamentous actin (F-actin). This dynamic regulation of the actin cytoskeleton is essential for cell motility, division, and maintenance of cell shape.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and angiogenesis. Tβ4 has been shown to activate this pathway in various cell types.

Notch Signaling Pathway

The Notch signaling pathway is critical for cell-cell communication and plays a significant role in angiogenesis and cell fate determination. Tβ4 can induce angiogenesis in human umbilical vein endothelial cells (HUVECs) by upregulating the expression of Notch1 and Notch4.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for tissue development and regeneration, including hair follicle formation. Tβ4 stimulates Wnt ligands, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene expression.[3]

NF-κB and Toll-like Receptor (TLR) Signaling Pathways

Tβ4 exhibits anti-inflammatory properties by modulating the NF-κB and TLR signaling pathways. It can reduce the release of pro-inflammatory cytokines like TNF-α.[3] While the precise molecular interactions are still under investigation, it is suggested that Tβ4 may interfere with the activation of key downstream effectors in these pathways.

Clinical Development and Future Directions

The multifaceted regenerative and protective properties of Thymosin Beta-4 have led to its investigation in numerous clinical trials for a variety of indications, including dermal wound healing, ophthalmic injuries, and cardiovascular diseases. While the results have been promising, further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.

The ongoing exploration of Tβ4's role in stem cell mobilization and differentiation, as well as its potential in neuroprotective and anti-aging therapies, highlights the exciting future of this remarkable peptide. As our understanding of its complex biology deepens, Thymosin Beta-4 holds the promise of becoming a valuable tool in the arsenal of regenerative medicine.

References

- 1. History of the discovery of the thymosins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. getspaz.com [getspaz.com]

- 6. youtube.com [youtube.com]

- 7. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 8. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Angiogenic and Vasculogenic Effects of TB-500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue regeneration and wound healing. A key aspect of its regenerative capacity lies in its potent pro-angiogenic and pro-vasculogenic effects. This technical guide provides an in-depth analysis of the current understanding of TB-500's role in the formation of new blood vessels, drawing from preclinical and in vitro studies. It details the molecular mechanisms, signaling pathways, quantitative outcomes, and experimental methodologies related to the vascular effects of TB-500, offering a comprehensive resource for researchers in the field.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, and vasculogenesis, the de novo formation of blood vessels from endothelial progenitor cells (EPCs), are fundamental processes in development, tissue repair, and various pathological conditions. TB-500, and its parent molecule Tβ4, have emerged as significant modulators of these processes.[1] Tβ4 is a 43-amino acid peptide that plays a crucial role in actin sequestration, cell migration, and tissue remodeling.[2] TB-500 is a synthetic version of a fragment of Tβ4 that is believed to retain much of its biological activity.[1] This guide will focus on the effects of TB-500 and Tβ4 on angiogenesis and vasculogenesis, providing a detailed overview for research and development purposes.

Mechanisms of Action

TB-500 promotes angiogenesis and vasculogenesis through a multi-faceted mechanism of action that involves:

-

Upregulation of Actin: By binding to G-actin, TB-500 promotes the polymerization of actin filaments, a critical process for endothelial cell migration and the structural changes required for blood vessel formation.[3]

-

Stimulation of Endothelial Cell Migration and Proliferation: TB-500 directly stimulates the migration and proliferation of endothelial cells, the primary cell type involved in forming the lining of blood vessels.

-

Promotion of Endothelial Progenitor Cell (EPC) Function: TB-500 enhances the migration, survival, and tube formation capacity of EPCs, which are crucial for vasculogenesis and the repair of damaged vasculature.

-

Upregulation of Pro-Angiogenic Growth Factors and Enzymes: TB-500 has been shown to increase the expression of key angiogenic molecules, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[4] VEGF is a potent stimulator of angiogenesis, while MMPs are enzymes that degrade the extracellular matrix, allowing for endothelial cell invasion and vessel sprouting.[4]

Signaling Pathways

The pro-angiogenic and vasculogenic effects of TB-500 are mediated by several key signaling pathways within endothelial cells and their progenitors.

VEGF Signaling Pathway

TB-500 has been shown to upregulate the expression of VEGF. VEGF, in turn, binds to its receptor, VEGFR2, on endothelial cells, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival.

Caption: VEGF Signaling Pathway Activated by TB-500.

PI3K/Akt/eNOS Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway is crucial for endothelial cell survival and function. TB-500 activates this pathway, leading to the production of nitric oxide (NO), a key signaling molecule in angiogenesis.

Caption: PI3K/Akt/eNOS Pathway in TB-500-mediated Angiogenesis.

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions and is essential for vascular development. TB-500 has been shown to modulate Notch signaling in endothelial cells, influencing vessel sprouting and patterning.

Caption: TB-500's Influence on the Notch Signaling Pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. TB-500 can modulate NF-κB activity, which in turn can influence the expression of pro-angiogenic and pro-inflammatory molecules.

Caption: Modulation of the NF-κB Pathway by TB-500.

Quantitative Data on Angiogenic and Vasculogenic Effects

The following tables summarize quantitative data from various studies investigating the effects of TB-500/Tβ4 on angiogenesis and vasculogenesis.

Table 1: In Vitro Studies

| Model System | TB-500/Tβ4 Concentration | Measured Outcome | Result |

| Diabetic human induced pluripotent stem cell-derived endothelial cells (dia-hiPSC-ECs) | 600 ng/mL | Tube Formation (Nodes, Junctions, Total Branching Length) | Significantly higher numbers of nodes, junctions, and total branching length compared to non-treated cells.[2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent | Tube Formation | Tβ4 enhanced HUVEC angiogenesis.[2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Cell Migration | Tβ4 enhanced HUVEC migratory ability.[2] |

| Endothelial Progenitor Cells (EPCs) | 1,000 ng/mL | VEGF mRNA Expression | 2.65-fold increase compared to control. |

| Endothelial Progenitor Cells (EPCs) | 1,000 ng/mL | VEGF Protein Secretion | 2.54-fold increase compared to control. |

Table 2: In Vivo Studies

| Model System | TB-500/Tβ4 Dosage | Measured Outcome | Result |

| Mouse Model of Hindlimb Ischemia | Not specified | Blood Perfusion | Perfusion was significantly higher in the Tβ4-treated groups (72.5 ± 16.4% and 65.8 ± 15.0%) compared to the control group (27.5 ± 10.4%).[2] |

| Rat Stroke Embolic Model | 2 mg/kg, 12 mg/kg, 18 mg/kg (IP) | Neurological Outcome | Significant improvement at 2 and 12 mg/kg. The optimal calculated dose was 3.75 mg/kg.[5] |

| Mouse Matrigel Plug Assay | Not specified | Hemoglobin Content | A method for quantifying in vivo neovascularization.[6] |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel™)

-

96-well culture plates

-

TB-500/Tβ4

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

-

Treatment: Add TB-500/Tβ4 to the cell suspension at the desired concentrations.

-

Incubation: Add 100 µL of the cell suspension to each coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at various time points. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[7][8]

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the angiogenic response to a substance by implanting a plug of basement membrane extract subcutaneously in mice.

Materials:

-

Basement membrane extract (e.g., Matrigel™)

-

TB-500/Tβ4

-

Anesthetic

-

Syringes and needles

-

Mice (e.g., C57BL/6)

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

Procedure:

-

Plug Preparation: Thaw the basement membrane extract on ice. Mix TB-500/Tβ4 with the liquid matrix at the desired concentration. Keep the mixture on ice to prevent premature gelation.

-

Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The mixture will form a solid plug at body temperature.

-

Incubation: Allow the plug to remain in the mice for a predetermined period (e.g., 7-14 days) to allow for vascularization.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification:

-

Visual Assessment: Photograph the plugs to visually assess the extent of vascularization (indicated by the red color from blood).

-

Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method).[9] The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.[6][10]

-

Immunohistochemistry: The plugs can also be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

-

References

- 1. podtepeto.com [podtepeto.com]

- 2. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pliability.com [pliability.com]

- 4. researchgate.net [researchgate.net]

- 5. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Distinctions: A Technical Guide to TB-500 and Full-Length Thymosin Beta-4

For Immediate Release

A Deep Dive into the Biochemical and Functional Differences Between the Full-Length Peptide and its Synthetic Fragment for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural and functional distinctions between the naturally occurring 43-amino acid peptide, Thymosin Beta-4 (Tβ4), and its synthetically derived active fragment, TB-500. While often used interchangeably in research contexts, these two molecules possess unique biochemical properties and exhibit different spectra of biological activity. This document aims to clarify these differences through quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways to inform preclinical and clinical research design.

Core Structural and Functional Differences

Full-length Thymosin Beta-4 is a highly conserved, 43-amino acid polypeptide that plays a crucial role in tissue repair, cell migration, and immune regulation.[1][2] TB-500, conversely, is a synthetic peptide fragment that consists of the amino acid sequence LKKTETQ, which corresponds to a segment of the actin-binding domain of the full-length Tβ4 molecule.[3][4] While TB-500 is designed to mimic some of the regenerative properties of Tβ4, its smaller size and lack of additional functional domains result in a more targeted, and arguably more limited, range of biological effects.[2][4]

The primary function of both molecules revolves around their interaction with G-actin, a key protein involved in cytoskeletal dynamics. By sequestering G-actin monomers, they regulate actin polymerization, which is essential for cell motility, differentiation, and proliferation.[3][5] However, full-length Tβ4 possesses additional active sites, including an N-terminal region, that are responsible for a broader array of functions, such as inducing the activity of deoxynucleotidyl transferase, an enzyme involved in DNA replication and repair.[3] This distinction suggests that while TB-500 is a potent modulator of actin dynamics, Tβ4 has a more extensive capacity for influencing cellular processes.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of full-length Thymosin Beta-4 and TB-500 based on available scientific literature.

| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |

| Amino Acid Sequence | SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | Ac-LKKTETQ | [3] |

| Molecular Weight | ~4963 g/mol | ~888 g/mol | [3] |

| Source | Naturally occurring peptide | Synthetic peptide fragment | [2] |

Table 1: Molecular and Physicochemical Properties

| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |

| Binding Affinity to G-Actin (Kd) | 0.1–3.9 µM (ATP-bound), 80–100 µM (ADP-bound) | Data not available | [6] |

| Plasma Half-Life | ~2 hours (IV administration in humans) | Not definitively established in peer-reviewed literature; anecdotal reports suggest a longer half-life. | [1] |

Table 2: Pharmacokinetic and Binding Affinity Data

| Parameter | Full-Length Thymosin Beta-4 | TB-500 (LKKTETQ) | References |

| Wound Healing Efficacy (Re-epithelialization) | 42% improvement over control at day 4; 61% improvement at day 7 in a rat full-thickness wound model. | Similar pro-healing effects reported in various models, but direct comparative quantitative data is limited. | [7][8] |

| Angiogenesis | Potent inducer of angiogenesis. | Promotes angiogenesis. | [5] |

| Anti-inflammatory Effects | Possesses significant anti-inflammatory properties. | Exhibits anti-inflammatory effects. | [9] |

Table 3: Comparative Efficacy Data

Key Signaling Pathways

Full-length Thymosin Beta-4 has been shown to modulate several critical signaling pathways that contribute to its diverse biological effects. The primary mechanism of action for both Tβ4 and TB-500 is through the sequestration of G-actin, which directly influences cytoskeletal organization and cell motility. However, Tβ4's broader functionality is attributed to its ability to interact with other signaling cascades.

Actin Cytoskeleton Regulation

Both Tβ4 and TB-500 bind to G-actin, preventing its polymerization into F-actin filaments. This regulation of the actin cytoskeleton is fundamental to their roles in promoting cell migration, a crucial step in wound healing and tissue regeneration.

Thymosin Beta-4 and Notch Signaling in Angiogenesis

Thymosin Beta-4 has been demonstrated to induce angiogenesis, the formation of new blood vessels, through the Notch signaling pathway in endothelial cells.[6][10] Tβ4 upregulates the expression of Notch1 and Notch4 receptors, leading to downstream effects that promote endothelial cell tube formation and migration.[6][10]

Thymosin Beta-4 and PI3K/Akt Signaling in Cell Survival

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Thymosin Beta-4 has been shown to activate this pathway in endothelial cells, leading to increased cell viability and migration, and reduced apoptosis.[1]

Thymosin Beta-4 and Wnt/β-catenin Signaling in Hair Follicle Regeneration

The Wnt/β-catenin signaling pathway is essential for hair follicle development and regeneration. Thymosin Beta-4 has been implicated in promoting hair growth by activating this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. purehealthpeptides.com [purehealthpeptides.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. rawamino.com [rawamino.com]

- 5. pliability.com [pliability.com]

- 6. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. particlepeptides.com [particlepeptides.com]

- 10. researchgate.net [researchgate.net]

A Preclinical Deep Dive into TB-500 for Muscle Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-500, a synthetic peptide derived from the naturally occurring protein Thymosin Beta-4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue regeneration, particularly in the context of muscle repair. Preclinical evidence suggests that TB-500 accelerates healing, reduces inflammation, and promotes the restoration of function following muscle injury. This technical guide synthesizes the current landscape of preclinical research on TB-500, presenting quantitative data, detailing experimental methodologies, and visualizing the key biological pathways and workflows involved in its mechanism of action. The information compiled herein is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for muscle repair.

Introduction

Skeletal muscle injuries are a common clinical challenge, resulting from trauma, disease, or overuse. The intrinsic capacity of muscle to regenerate is often incomplete, leading to fibrosis, scar tissue formation, and long-term functional deficits. Thymosin Beta-4 (Tβ4), an actin-sequestering protein, has been identified as a key regulator of tissue repair and regeneration. TB-500, a synthetic fragment of Tβ4, encapsulates the primary biological activities of the parent molecule and is the focus of extensive preclinical investigation. This guide provides an in-depth analysis of the preclinical data supporting the use of TB-500 in muscle repair.

Mechanism of Action

TB-500 exerts its pro-regenerative effects through a multi-faceted mechanism of action, primarily centered on the regulation of actin dynamics, modulation of inflammation, and promotion of angiogenesis.

-

Actin Upregulation and Cell Migration: TB-500 promotes the upregulation of actin, a critical protein for cell structure and motility.[1][2] This facilitates the migration of myoblasts and other reparative cells to the site of injury, a crucial initial step in muscle regeneration.[3]

-

Angiogenesis: The formation of new blood vessels is essential for delivering oxygen and nutrients to damaged tissue. TB-500 stimulates angiogenesis, enhancing blood flow and supporting the metabolic demands of the regenerating muscle.[2][4]

-

Anti-inflammatory Effects: While inflammation is a necessary component of the initial healing response, prolonged or excessive inflammation can impede muscle repair. TB-500 has been shown to downregulate pro-inflammatory cytokines, such as TNF-α and IL-6, thereby creating a more favorable environment for regeneration.[5]

Preclinical Evidence for Muscle Repair

A growing body of preclinical research in various animal models has demonstrated the efficacy of TB-500 in promoting muscle repair and functional recovery.

In Vitro Studies

-

Myoblast Migration: Studies using C2C12 myoblastic cells, a common in vitro model for muscle regeneration, have shown that Tβ4 and its oxidized form act as potent chemoattractants, significantly increasing the migration of these cells.[3] This directed migration is a critical step for the fusion of myoblasts into new muscle fibers.

In Vivo Studies

Preclinical studies in animal models of muscle injury have provided compelling evidence for the therapeutic potential of TB-500.

-

Wound Healing and Collagen Deposition: In a study on incisional wounds in rats, both topical and intraperitoneal administration of Tβ4 resulted in significantly accelerated healing. By day four, the treated group showed a 42% improvement in healing compared to the saline control group, which increased to 61% by day seven.[6] This was accompanied by improved collagen formation, with treated wounds displaying more organized and mature collagen fibers.[6][7]

-

Muscle Regeneration in Dystrophic Models: In the mdx mouse model of Duchenne muscular dystrophy, chronic administration of Tβ4 (150 µg twice a week for 6 months) led to a significant increase in the number of regenerating skeletal muscle fibers.[8] This suggests a role for TB-500 in promoting muscle regeneration in chronic degenerative muscle diseases.

Summary of Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on TB-500 for muscle and tissue repair.

| Model | Organism | TB-500/Tβ4 Administration | Key Quantitative Findings | Reference |

| Incisional Wound | Rat | Topical and Intraperitoneal | 42% improved healing at day 4; 61% improved healing at day 7 (compared to saline control) | [6] |

| Duchenne Muscular Dystrophy (mdx) | Mouse | 150 µg, twice a week for 6 months | Significant increase in the number of regenerating skeletal muscle fibers | [8] |

| Myoblast Migration Assay | C2C12 cells | In vitro | Significant increase in chemotaxis of myoblastic cells | [3] |

Table 1: Summary of Quantitative Data from In Vivo and In Vitro Studies on TB-500/Tβ4.

Detailed Experimental Protocols

A critical aspect of evaluating preclinical data is understanding the methodologies employed. This section provides an overview of a representative experimental protocol used in TB-500 research.

Animal Model of Muscle Injury (Cardiotoxin-Induced)

A widely used model to study skeletal muscle regeneration involves the injection of cardiotoxin (CTX) into the tibialis anterior (TA) muscle of mice.

-

Animal Strain: C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized using isoflurane or a similar anesthetic agent.

-

Injury Induction: 50-100 µL of cardiotoxin solution (typically 10-20 µM in sterile saline) is injected directly into the TA muscle using a 29-gauge needle.

-

TB-500 Administration: TB-500 is typically dissolved in sterile saline or phosphate-buffered saline (PBS). A common dosage regimen involves daily intraperitoneal injections of TB-500 at a concentration of 5-10 mg/kg body weight, starting on the day of injury and continuing for a specified period (e.g., 7-14 days).

-

Tissue Collection and Analysis: At predetermined time points post-injury, mice are euthanized, and the TA muscles are harvested. Muscles are then processed for histological analysis (e.g., Hematoxylin and Eosin staining to assess morphology and muscle fiber cross-sectional area), immunohistochemistry (e.g., staining for markers of satellite cells and regenerating fibers), and molecular analysis (e.g., qPCR to measure the expression of inflammatory and myogenic genes).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by TB-500 and a typical experimental workflow for its preclinical evaluation.

Caption: Signaling pathways activated by TB-500 leading to muscle repair.

Caption: A typical experimental workflow for preclinical evaluation of TB-500.

Discussion and Future Directions

The preclinical data strongly support the potential of TB-500 as a therapeutic agent for muscle repair. Its ability to promote myoblast migration, enhance angiogenesis, and modulate the inflammatory response addresses key aspects of the complex muscle regeneration process. However, further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic application.

Future preclinical studies should focus on:

-

Dose-response relationships: Establishing optimal dosing regimens for different types of muscle injuries.

-

Long-term safety and efficacy: Evaluating the long-term effects of TB-500 treatment on muscle structure and function.

-

Combination therapies: Investigating the potential synergistic effects of TB-500 with other regenerative therapies, such as growth factors or cell-based therapies.

-

Larger animal models: Validating the findings from rodent studies in larger animal models that more closely mimic human physiology.

Conclusion